1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy-

Description

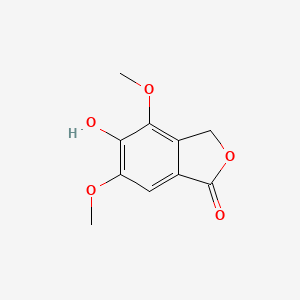

1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- (CAS 58545-97-4), also known as 4,6-dimethoxyphthalide, is a naturally occurring isobenzofuranone derivative isolated from the heartwood of Albizzia julibrissin . Its molecular formula is reported as C₁₀H₁₀O₄ (exact molecular weight: 194.05791), though discrepancies in early literature note variations in its structural attribution . The compound features methoxy groups at positions 4 and 6 and a hydroxyl group at position 5, contributing to its polar yet lipophilic character. It has a melting point of 164°C and is classified under the isobenzofuran family due to its fused furanone ring system .

Properties

CAS No. |

61052-37-7 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

5-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H10O5/c1-13-7-3-5-6(4-15-10(5)12)9(14-2)8(7)11/h3,11H,4H2,1-2H3 |

InChI Key |

NUCLOIKHTIHRMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2COC(=O)C2=C1)OC)O |

Origin of Product |

United States |

Biological Activity

1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- (CAS No. 1824306-38-8) is a compound belonging to the isobenzofuranone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- |

| CAS Number | 1824306-38-8 |

Antimicrobial Activity

Research indicates that compounds similar to 1(3H)-isobenzofuranone exhibit significant antimicrobial properties. A study evaluated various benzofuran derivatives against a panel of bacterial strains and found that certain derivatives showed notable inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

1(3H)-Isobenzofuranone has been investigated for its potential anticancer effects. In vitro studies using the National Cancer Institute's NCI-60 cancer cell line panel demonstrated that this compound exhibits cytotoxicity against various cancer types. For instance, it showed significant growth inhibition in lung (HOP-62) and colon (HCT-116) cancer cell lines at concentrations as low as .

Table: Cytotoxicity Data from NCI-60 Screen

| Cell Line | Mean Growth Inhibition (%) | GI50 (µM) |

|---|---|---|

| Lung (HOP-62) | 74.1 | 0.0405 |

| Colon (HCT-116) | 74.1 | 0.155 |

| CNS (SF-539) | 0.02 | <0.01 |

| Melanoma (UACC-62) | 0.01 | <0.01 |

| Ovarian (OVCAR-3) | 0.01 | <0.01 |

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of isobenzofuranones against neurodegenerative diseases such as Alzheimer's. The compound is suggested to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In vitro assays reported an IC50 value of for AChE inhibition, indicating a strong potential for therapeutic applications in neuroprotection .

The biological activities of 1(3H)-isobenzofuranone are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of DNA replication.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Mechanism : Inhibition of AChE activity leading to increased acetylcholine levels in synaptic clefts.

Case Studies

- Anticancer Study : A study published in Cancer Research evaluated the effects of various benzofuran derivatives on human cancer cell lines, showing that those with similar structures to 1(3H)-isobenzofuranone exhibited potent growth inhibition, particularly in colorectal and lung cancers .

- Neuroprotection Study : A recent investigation into the neuroprotective effects of plant-derived compounds found that derivatives of isobenzofuranone significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- Chemical Structure : The compound features a benzofuran structure with methoxy and hydroxy substituents that contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- exhibits notable antioxidant properties. A study indicated that compounds with similar structures can scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory therapies .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions like diabetes and obesity where enzyme modulation is crucial .

Natural Product Synthesis

The compound can be synthesized from natural sources, such as fungi and plants. Its isolation from various fungal species highlights its role as a bioactive metabolite with potential applications in pharmaceuticals and nutraceuticals .

Polymer Chemistry

In materials science, derivatives of 1(3H)-Isobenzofuranone have been utilized in the synthesis of novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4,6-dimethoxy-5-hydroxy derivative’s substituents enhance hydrogen-bonding capacity (via -OH) while maintaining moderate lipophilicity (via -OCH₃). In contrast, JVPH3’s bulky 4-chlorophenyl groups increase molecular weight and likely improve membrane penetration for antiparasitic activity .

- Synthetic vs. Natural Origin: The target compound is plant-derived, whereas analogues like JVPH3 and 5-phenoxy derivatives are synthetically optimized for specific bioactivities .

Key Observations :

- Antioxidant Potential: The 5-hydroxy group in the target compound aligns with antioxidant mechanisms observed in fungal isobenzofuranones, where phenolic -OH groups quench free radicals .

- Antiparasitic Specificity : JVPH3’s chlorine substituents enhance binding to Leishmania topoisomerase II (LdTOPII), a target absent in human enzymes, reducing off-target toxicity .

Preparation Methods

Preparation Methods

General Synthetic Strategies

This method allows for the introduction of methoxy groups at the 4 and 6 positions and a hydroxy group at position 5 through controlled oxidation and substitution.

Reduction of Nitro-Substituted Phthalimides

Another industrially relevant method involves the reduction of N-substituted 4-nitro-phthalimide derivatives to yield the corresponding 4-phenoxy or 4,6-dimethoxy substituted isobenzofuranones. The process includes:

- Formation of sodium phenoxide in situ by reacting sodium hydroxide with phenol derivatives.

- Nucleophilic aromatic substitution on N-substituted 4-nitro-phthalimide to form N-substituted 4-phenoxy-phthalimide.

- Reduction of the nitro group using zinc powder or other reducing agents (iron powder, tin powder) in basic aqueous solution at controlled temperatures (5–100 °C).

- Isolation and purification of the lactone product by recrystallization or slurry methods to achieve regioselectivity favoring the 4,6-dimethoxy-5-hydroxy isobenzofuranone over isomeric forms.

This two-step process is noted for its simplicity, cost-effectiveness, and reduced heavy metal waste compared to multi-step diazotization methods.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The oxidative cyclization method provides a robust route to the target compound with high regioselectivity and purity. The use of carbonyldiimidazole activates hydroxyl groups facilitating intramolecular cyclization to the lactone ring.

The reduction of nitro-substituted phthalimides using zinc in basic media is a greener alternative to classical diazotization and heavy metal catalysis. This method also allows for the recovery and reuse of amine byproducts, improving sustainability.

The regioselectivity in the reduction step is influenced by the substituents on the phthalimide nitrogen and reaction conditions, with typical ratios of desired isomer to isomeric impurities ranging from 83:17 to 79:21.

Purification techniques such as recrystallization and slurry washing are critical to isolate the pure 4,6-dimethoxy-5-hydroxy isobenzofuranone, as isomeric lactones can co-occur.

Q & A

Q. How is 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- structurally characterized in natural product extracts?

Answer: Structural elucidation involves spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry (MS) , and comparison with published data. For example, compound 9 in Penicillium commune extracts was identified by matching its spectroscopic data (e.g., HRE-SIMS for molecular formula confirmation) and physicochemical properties to literature values . Advanced 2D-NMR experiments (e.g., COSY, HMBC) are critical for resolving methoxy and hydroxyl group positions.

Q. What are the natural sources and extraction protocols for this compound?

Answer: The compound is isolated from fungal metabolites, such as Penicillium commune, cultivated on solid rice medium for 30 days. Extraction involves ethyl acetate (EtOAc) partitioning, followed by column chromatography (CC) with silica gel or Sephadex LH-20 for purification . Similar protocols apply to endophytic fungi, where liquid-liquid extraction and preparative HPLC are used for isolating oxygenated isobenzofuranones .

Q. What are common synthetic routes to derivatives of 1(3H)-isobenzofuranones?

Answer: Patent WO 2018/140186 describes synthesizing 5-phenoxy-1(3H)-isobenzofuranone via nucleophilic substitution reactions, using phenols and halogenated precursors under controlled temperature (e.g., 60–80°C) in aprotic solvents like DMF . For methoxy/hydroxy variants, regioselective protection/deprotection of hydroxyl groups is essential to avoid side reactions.

Advanced Research Questions

Q. How can stereochemical and conformational analysis be performed for substituted isobenzofuranones?

Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For example, the crystal structure of a related 2(5H)-furanone derivative revealed chair conformations in cyclohexane rings and planar furanone moieties, with deviations <0.03 Å from ideal geometry . Computational methods (DFT, molecular docking) complement experimental data to predict torsional angles and electronic effects of substituents like methoxy groups.

Q. What methodologies elucidate biosynthetic pathways of fungal-derived isobenzofuranones?

Answer: Isotopic labeling (e.g., ¹³C-acetate feeding) and gene cluster analysis (via genome mining) are key. Penicillium species often employ polyketide synthase (PKS) pathways for phthalide derivatives. LC-MS/MS tracks labeled intermediates, while CRISPR-Cas9 knockouts validate gene function in pathway engineering .

Q. How can structure-activity relationships (SAR) be analyzed for bioactivity?

Answer: SAR studies require systematic substitution of functional groups. For example, modifying the 4-methoxy or 5-hydroxy positions in isobenzofuranones alters antifungal activity. Comparative assays (e.g., MIC against Candida albicans) combined with molecular docking (e.g., cytochrome P450 binding) reveal critical pharmacophores .

Q. What advanced chromatographic methods resolve structurally similar isobenzofuranones in complex mixtures?

Answer: Reverse-phase HPLC with diode-array detection (DAD) and UPLC-QTOF-MS are effective. For Penicillium extracts, gradient elution (ACN/H2O with 0.1% formic acid) achieves baseline separation of analogs like 5-hydroxy-4-methylphthalide (retention time: 12.3 min) and 6-methoxygramine (15.8 min) . Chiral columns (e.g., CHIRALPAK® IG-3) resolve enantiomers in synthetic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.